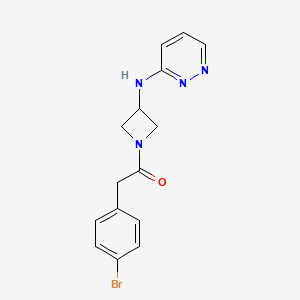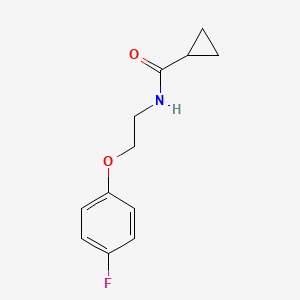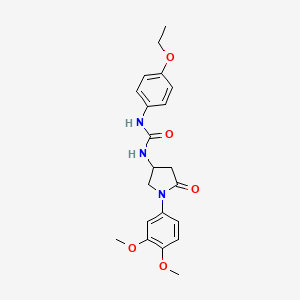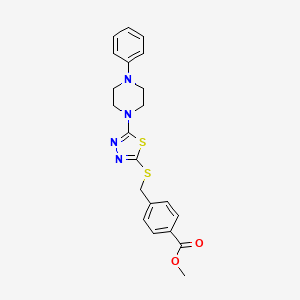
Methyl 4-(((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate is a complex organic compound that draws interest in fields like medicinal chemistry and pharmacology. Known for its unique structure combining a piperazine ring, a thiadiazole ring, and a benzoate ester, this compound shows potential in various biochemical applications.
作用機序
Target of Action
Compounds containing phenylpiperazine moiety are known to interact with various receptors in the central nervous system . The thiadiazole ring is found in many biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor drugs .
Mode of Action
Thiadiazole derivatives can interact with biological targets and cause changes that result in their observed effects .
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways, leading to their observed biological activities .
Result of Action
Based on its structural components, it could potentially have a range of effects depending on its specific targets and mode of action .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate generally involves multiple steps. It starts with the preparation of 4-phenylpiperazine which reacts with 1,3,4-thiadiazole-2-thiol under specific conditions to form the desired intermediate. The final step involves the esterification with methyl 4-bromomethylbenzoate under controlled conditions such as the presence of a base like potassium carbonate and appropriate solvents like acetonitrile.
Industrial Production Methods
The industrial production method would likely scale up these laboratory processes, optimizing reaction conditions to increase yield and reduce costs. Using continuous flow reactors and catalysts might be involved in enhancing reaction efficiency and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidative transformations, particularly at the sulfur-containing thiadiazole moiety.
Reduction: Reduction can occur at the benzoate ester functional group.
Substitution: Nucleophilic substitutions are common at the piperazine ring and the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Common reagents include nucleophiles like sodium methoxide or potassium hydroxide.
Major Products
Oxidation can yield sulfoxides or sulfones.
Reduction produces the corresponding alcohols.
Substitution typically yields derivatives with altered functional groups.
科学的研究の応用
Methyl 4-(((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate is being investigated for its potential in various scientific domains:
Chemistry: As a building block in complex organic syntheses and combinatorial chemistry.
Biology: Evaluated for its role in binding interactions with biomolecules and as a probe in biochemical assays.
Medicine: Potential therapeutic applications, including as an analgesic, antidepressant, or antiparasitic agent due to its structural features.
Industry: Utility in material sciences for designing novel polymers and surface-active agents.
類似化合物との比較
Methyl 4-(((5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate
Methyl 4-(((5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate
Methyl 4-(((5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate
There's a rich world of chemistry to explore here. Is there any specific aspect that you’d like to delve deeper into?
特性
IUPAC Name |
methyl 4-[[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S2/c1-27-19(26)17-9-7-16(8-10-17)15-28-21-23-22-20(29-21)25-13-11-24(12-14-25)18-5-3-2-4-6-18/h2-10H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQUGNRAVGSYBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=NN=C(S2)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

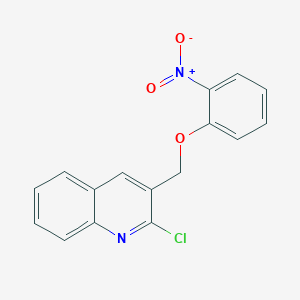
![2-{[(3,5-Dimethoxyphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2725163.png)
![2-[3-(benzenesulfonyl)-6-ethyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-(butan-2-yl)acetamide](/img/structure/B2725164.png)
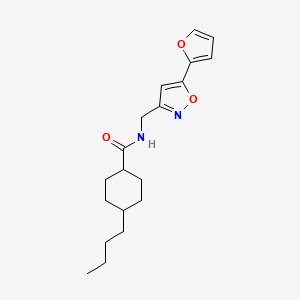
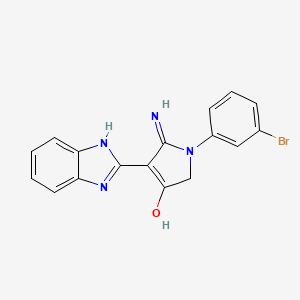
![1-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B2725170.png)
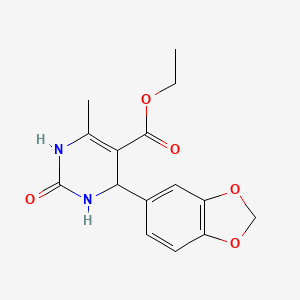
![11-[4-(2-Hydroxyethyl)-1-piperazinyl]-7,8,9,10-tetrahydrobenzimidazo[1,2-B]isoquinoline-6-carbonitrile](/img/structure/B2725172.png)
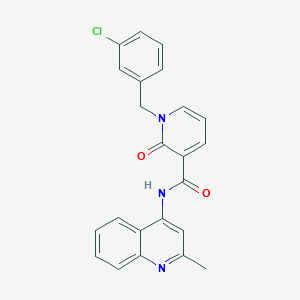
![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide](/img/structure/B2725177.png)
